molecular formula C14H22N2O2 B8241341 2-(4-(Hexyloxy)phenyl)acetohydrazide

2-(4-(Hexyloxy)phenyl)acetohydrazide

Cat. No.: B8241341
M. Wt: 250.34 g/mol
InChI Key: BLGCWSLDGJTWSW-UHFFFAOYSA-N
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Description

2-(4-(Hexyloxy)phenyl)acetohydrazide is an organic compound that belongs to the class of acetohydrazides It features a phenyl ring substituted with a hexyloxy group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexyloxy)phenyl)acetohydrazide typically involves the reaction of 4-(Hexyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired acetohydrazide under mild conditions. The reaction is usually carried out in an ethanol solvent at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hexyloxy)phenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetohydrazide group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Hexyloxy)phenyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Hexyloxy)phenyl)acetohydrazide is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-hexoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-3-4-5-10-18-13-8-6-12(7-9-13)11-14(17)16-15/h6-9H,2-5,10-11,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCWSLDGJTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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